
1-Desoxymethylsphinganine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Desoxymethylsphinganine-d5 is a deuterium-labeled derivative of 1-Desoxymethylsphinganine. This compound is primarily used as an internal standard in sphingoid analysis from plasma and tissue samples. The deuterium labeling allows for precise quantitation during analytical procedures, making it a valuable tool in biochemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Desoxymethylsphinganine-d5 is synthesized through the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 1-Desoxymethylsphinganine molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 1-Desoxymethylsphinganine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent sphingoid base.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives .
Scientific Research Applications
1-Desoxymethylsphinganine-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantitation of sphingoid bases.
Biology: Helps in studying the metabolism and function of sphingolipids in biological systems.
Medicine: Investigated for its role in hereditary sensory neuropathy type 1 (HSAN-1) due to mutations in the palmitoyltransferase enzyme.
Industry: Utilized in the development of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 1-Desoxymethylsphinganine-d5 involves its role as a stable isotope-labeled compound. It serves as a tracer in metabolic studies, allowing researchers to track the incorporation and transformation of sphingoid bases in biological systems. The molecular targets and pathways involved include the sphingolipid metabolism pathway and the palmitoyltransferase enzyme .
Comparison with Similar Compounds
1-Desoxymethylsphinganine: The non-deuterated version of the compound.
N-C16-desoxymethylsphingosine: Another sphingoid base with a similar structure.
N-C12-desoxymethylsphingosine: A shorter-chain sphingoid base
Uniqueness: 1-Desoxymethylsphinganine-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical procedures. This makes it particularly valuable in research applications where accurate measurement of sphingoid bases is critical .
Properties
Molecular Formula |
C17H37NO |
|---|---|
Molecular Weight |
276.5 g/mol |
IUPAC Name |
(2R)-1-amino-16,16,17,17,17-pentadeuterioheptadecan-2-ol |
InChI |
InChI=1S/C17H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h17,19H,2-16,18H2,1H3/t17-/m1/s1/i1D3,2D2 |
InChI Key |
UGVBFHUWZNNKIK-RPRHKWDUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCC[C@H](CN)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)


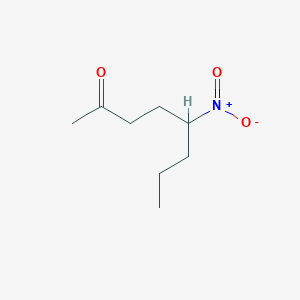

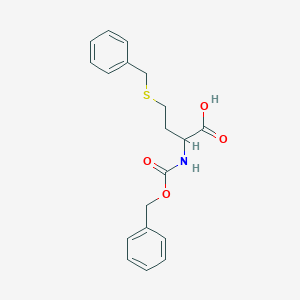
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11940077.png)
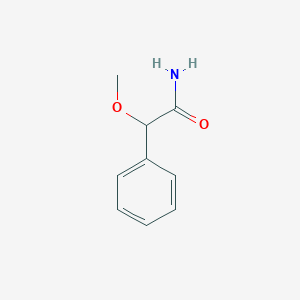
![1-Oxaspiro[4.5]decan-6-one](/img/structure/B11940088.png)


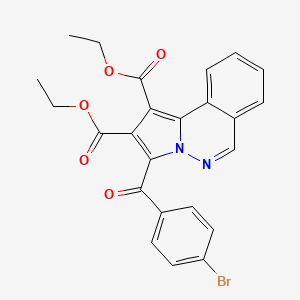
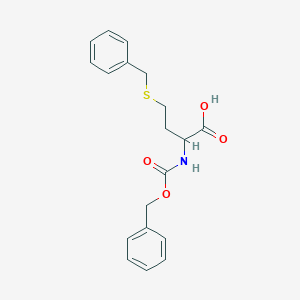
![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)
